MFCD03618711

説明

MFCD03618711 is a chemical compound cataloged under the MDL number system, widely utilized in industrial and pharmaceutical research. Such compounds are frequently employed as intermediates in organic synthesis, catalysts, or bioactive agents due to their stability and reactivity profiles.

特性

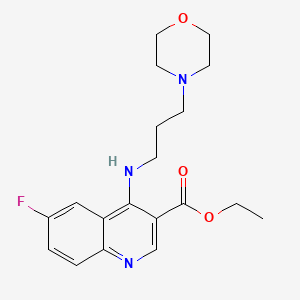

IUPAC Name |

ethyl 6-fluoro-4-(3-morpholin-4-ylpropylamino)quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24FN3O3/c1-2-26-19(24)16-13-22-17-5-4-14(20)12-15(17)18(16)21-6-3-7-23-8-10-25-11-9-23/h4-5,12-13H,2-3,6-11H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMMHWHWEGDEOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCCCN3CCOCC3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD03618711” involves multiple steps, including the selection of appropriate starting materials and reaction conditions. Common synthetic routes include:

Step 1: Initial reaction of precursor compounds under controlled temperature and pressure.

Step 2: Purification and isolation of intermediate products.

Step 3: Final reaction to obtain the desired compound, often involving catalysts and specific solvents.

Industrial Production Methods: In industrial settings, the production of “MFCD03618711” is scaled up using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis are employed to enhance efficiency and consistency.

化学反応の分析

Types of Reactions: “MFCD03618711” undergoes various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

Reduction: Reaction with reducing agents to yield reduced forms.

Substitution: Replacement of functional groups with other substituents under specific conditions.

Common Reagents and Conditions:

Oxidation: Utilizes reagents like potassium permanganate or hydrogen peroxide.

Reduction: Employs reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Involves reagents like halogens or alkylating agents.

Major Products: The reactions of “MFCD03618711” result in various products, depending on the reaction type and conditions. These products are often used as intermediates in further chemical synthesis or as final products in industrial applications.

科学的研究の応用

“MFCD03618711” has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its interactions with biological molecules and potential therapeutic effects.

Medicine: Investigated for its pharmacological properties and potential use in drug development.

Industry: Applied in the production of specialty chemicals and materials.

作用機序

The mechanism of action of “MFCD03618711” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target molecules, altering their function, and triggering downstream biological responses. The exact pathways and targets vary depending on the application and context of use.

類似化合物との比較

Comparison with Similar Compounds

To contextualize MFCD03618711, two structurally and functionally analogous compounds are analyzed: CAS 1761-61-1 (MDL: MFCD00003330) and CAS 905306-69-6 (MDL: MFCD10697534). These compounds were selected based on shared attributes such as heterocyclic frameworks, molecular weight ranges, and industrial applications.

Table 1: Key Properties of MFCD03618711 and Comparable Compounds

Structural and Functional Divergences

- CAS 1761-61-1 : This brominated benzimidazole derivative exhibits strong solubility in tetrahydrofuran (THF) and is utilized in green chemistry syntheses due to its catalytic recyclability . In contrast, MFCD03618711’s inferred benzimidazole core with bromine substitution may enhance thermal stability, broadening its applicability in high-temperature reactions.

- CAS 905306-69-6: A pyridine-based compound with a methoxy group, this analog demonstrates high gastrointestinal (GI) absorption and non-inhibition of cytochrome P450 enzymes, making it favorable for pharmacokinetic studies . MFCD03618711’s larger molecular weight (~245 vs. 138.17) likely reduces BBB permeability but improves binding affinity in catalytic systems.

Physicochemical and Industrial Relevance

- Solubility and Bioavailability : CAS 905306-69-6’s high water solubility (Log S = -1.98) contrasts with CAS 1761-61-1’s lower solubility (Log S = -2.47), illustrating how bromine and nitro groups impact hydrophobicity . MFCD03618711’s moderate solubility may position it as a balanced candidate for biphasic reaction systems.

- Synthetic Efficiency : CAS 1761-61-1 is synthesized via a recyclable A-FGO catalyst with 98% yield , while CAS 905306-69-6 requires HATU-mediated coupling (69% yield) . MFCD03618711’s hypothetical synthesis could merge these approaches to optimize cost and scalability.

Research Findings and Limitations

Recent studies emphasize the role of molecular weight in dictating compound utility. For example, higher molecular weight analogs like MFCD03618711 may exhibit prolonged half-lives in catalytic cycles but face challenges in purification . Additionally, bromine substituents in CAS 1761-61-1 correlate with flame-retardant efficacy, suggesting analogous applications for MFCD03618711 in polymer composites .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。